molecular formula C11H17Cl3O2 B14339777 2,2,2-Trichloroethyl 3-cyclohexylpropanoate CAS No. 97865-17-3

2,2,2-Trichloroethyl 3-cyclohexylpropanoate

Cat. No.: B14339777
CAS No.: 97865-17-3
M. Wt: 287.6 g/mol
InChI Key: HUJYXIVZCVAELR-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethyl 3-cyclohexylpropanoate is an organic compound that features a trichloroethyl group attached to a cyclohexylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloroethyl 3-cyclohexylpropanoate typically involves the esterification of 3-cyclohexylpropanoic acid with 2,2,2-trichloroethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloroethyl 3-cyclohexylpropanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-cyclohexylpropanoic acid and 2,2,2-trichloroethanol.

    Reduction: The trichloroethyl group can be reduced to a simpler ethyl group using reducing agents such as zinc in acetic acid.

    Substitution: The chlorine atoms in the trichloroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide in aqueous solution.

    Reduction: Zinc in acetic acid or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Hydrolysis: 3-cyclohexylpropanoic acid and 2,2,2-trichloroethanol.

    Reduction: 3-cyclohexylpropanoic acid and ethyl alcohol.

    Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.

Scientific Research Applications

2,2,2-Trichloroethyl 3-cyclohexylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules

    Biology: Investigated for its potential use in biochemical assays and as a reagent in the modification of biomolecules.

    Medicine: Explored for its potential as a prodrug, where the trichloroethyl group can be cleaved to release active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloroethyl 3-cyclohexylpropanoate involves the cleavage of the ester bond under specific conditions, releasing 3-cyclohexylpropanoic acid and 2,2,2-trichloroethanol. The trichloroethyl group can act as a protecting group for carboxylic acids, which can be removed under reductive conditions. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloroethyl acetate: Similar in structure but with an acetate group instead of a cyclohexylpropanoate group.

    2,2,2-Trichloroethyl chloroformate: Contains a chloroformate group and is used as a reagent in organic synthesis.

    2,2,2-Trichloroethanol: The parent alcohol from which the trichloroethyl group is derived.

Uniqueness

2,2,2-Trichloroethyl 3-cyclohexylpropanoate is unique due to the presence of both a trichloroethyl group and a cyclohexylpropanoate moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in specific synthetic applications and research contexts.

Properties

CAS No.

97865-17-3

Molecular Formula

C11H17Cl3O2

Molecular Weight

287.6 g/mol

IUPAC Name

2,2,2-trichloroethyl 3-cyclohexylpropanoate

InChI

InChI=1S/C11H17Cl3O2/c12-11(13,14)8-16-10(15)7-6-9-4-2-1-3-5-9/h9H,1-8H2

InChI Key

HUJYXIVZCVAELR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

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